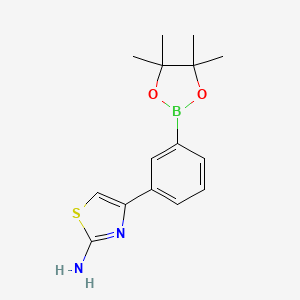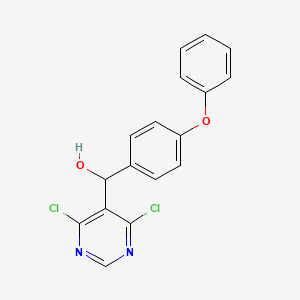
1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronic acid derivative with a pyridin-2(1H)-one core. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyridin-2(1H)-one. The key steps involve:
Bromination: The pyridin-2(1H)-one is brominated at the 5-position to introduce a bromine atom.
Borylation: The brominated pyridin-2(1H)-one undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group.
Alkylation: The boronic acid group is then alkylated with isobutyl bromide to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions: 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The pyridin-2(1H)-one core can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of boronic acids.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., sodium carbonate, Na₂CO₃) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be employed in the development of bioactive compounds and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
類似化合物との比較
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is structurally similar but has a pyrazole core instead of a pyridin-2(1H)-one core.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains additional functional groups, such as methoxy and sulfonamide.
Uniqueness: 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is unique due to its combination of the pyridin-2(1H)-one core and the boronic acid group, which allows for diverse reactivity and applications in organic synthesis and material science.
特性
分子式 |
C15H24BNO3 |
|---|---|
分子量 |
277.17 g/mol |
IUPAC名 |
1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C15H24BNO3/c1-11(2)9-17-10-12(7-8-13(17)18)16-19-14(3,4)15(5,6)20-16/h7-8,10-11H,9H2,1-6H3 |
InChIキー |
XTHXMHIOLWRIGT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)




